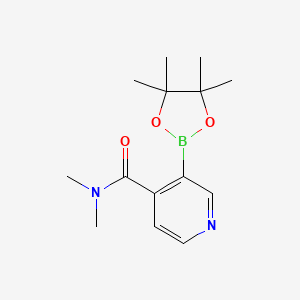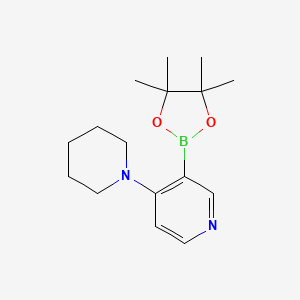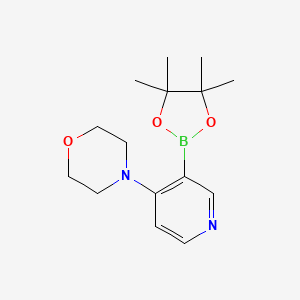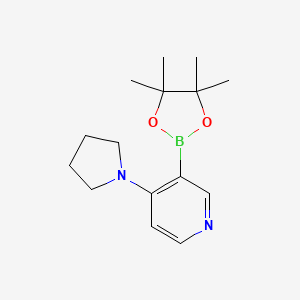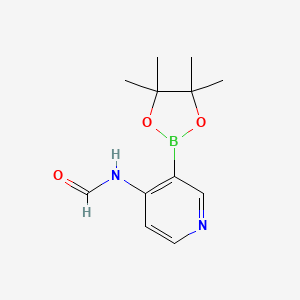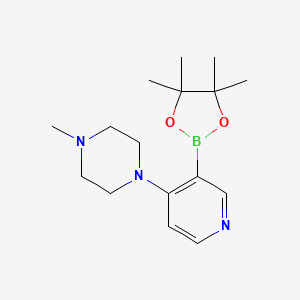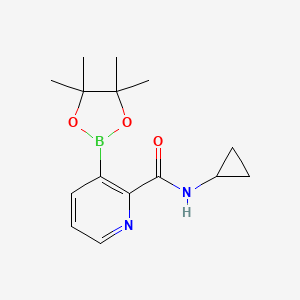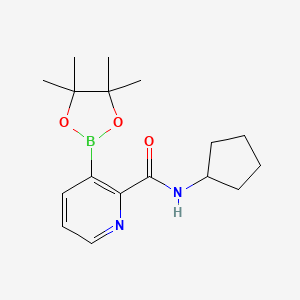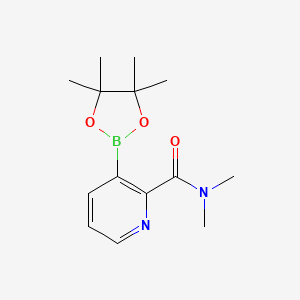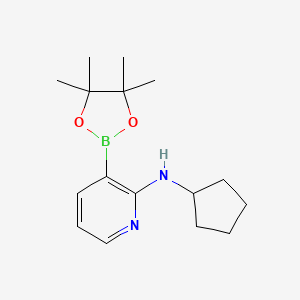
2-Carbamoylpyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoylpyridine-3-boronic acid pinacol ester (2CP3BAPE) is an important and versatile reagent used in organic synthesis. It is a boronic ester that is used as a building block in the synthesis of a wide variety of compounds. It is also used as an intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. The unique properties of 2CP3BAPE make it a valuable tool for researchers in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic ester reacts with the nucleophile, forming a boronate ester. This boronate ester can then undergo a variety of reactions, depending on the reaction conditions and the reactants. For example, it can undergo a substitution reaction, an elimination reaction, or a condensation reaction.
Biochemical and Physiological Effects
2-Carbamoylpyridine-3-boronic acid pinacol ester has not been studied for its biochemical or physiological effects. Therefore, it is not known if it has any effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Carbamoylpyridine-3-boronic acid pinacol ester has several advantages in the laboratory. It is relatively easy to synthesize, and it is stable under a variety of conditions. It is also a versatile reagent, and can be used in a wide variety of reactions. Additionally, it is relatively inexpensive, making it an attractive choice for researchers on a budget.
However, 2-Carbamoylpyridine-3-boronic acid pinacol ester also has some limitations. It is not soluble in water, and can be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Carbamoylpyridine-3-boronic acid pinacol ester. These include the development of new synthetic methods for its synthesis, the development of new catalysts for its use in organic reactions, the study of its reactivity in various conditions, and the development of new applications for its use in organic synthesis. Additionally, further research could be done to better understand its mechanism of action and to explore its potential biochemical and physiological effects.
Métodos De Síntesis
2-Carbamoylpyridine-3-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method involves the reaction of 2-carbamoylpyridine-3-boronic acid (2CP3BA) with pinacol (1,2-dihydroxyethane). This reaction is typically carried out in a solvent such as acetonitrile, and can be catalyzed by a base such as potassium carbonate. The reaction is typically carried out at temperatures between 0 and 100°C. The product of this reaction is 2-Carbamoylpyridine-3-boronic acid pinacol ester, which can be isolated by distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-Carbamoylpyridine-3-boronic acid pinacol ester has a variety of applications in scientific research. It is used as a reagent in the synthesis of a wide variety of compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in the synthesis of polymers, as a ligand for metal-catalyzed reactions, and as an additive in various organic reactions. Furthermore, 2-Carbamoylpyridine-3-boronic acid pinacol ester can be used as a model compound to study the reactivity of other boronic esters.
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKSRRRVXIWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoylpyridine-3-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

